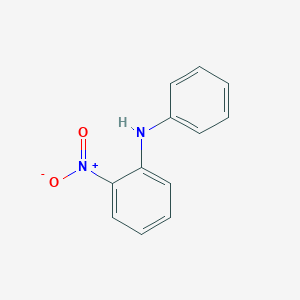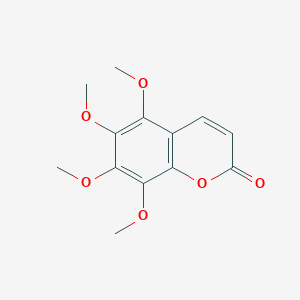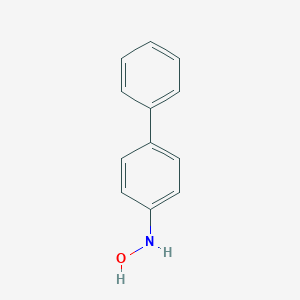
5-Chlorouridine
Descripción general
Descripción
5-Chlorouridine is an analogue of uridine where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It has a molecular formula of C9H11ClN2O6 .
Molecular Structure Analysis
The molecular structure of 5-Chlorouridine includes a pyrimidine base attached to a sugar . The IUPAC name is 5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .Physical And Chemical Properties Analysis
5-Chlorouridine has a molecular weight of 278.64 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact mass is 278.0305638 g/mol .Aplicaciones Científicas De Investigación
Biomarker for Chlorine-Stressed RNA
5-Chlorouridine is an analogue of uridine where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It is of interest as a reference material for research on chlorine-stressed RNA .
Anticancer Properties
C(5)-modified nucleosides, such as 5-Chlorouridine, exhibit anticancer properties . The synthesis of 5-substituted uracil derivatives is gaining increasing interest because of their potential biological activities .
Antiviral Properties
5-Chlorouridine, as a C(5)-modified nucleoside, also exhibits antiviral properties . Research carried out with these compounds has revealed important information regarding their cellular biochemistry and affinity towards transporter proteins .
Radio- and Photosensitizing Properties
5-Chlorouridine, along with other 5-halopyrimidines, exhibits radio- and photosensitizing properties . These properties make them of interest in the field of radiation therapy and photodynamic therapy .
Inhibition of Cellular or Viral Enzyme Activity
Nucleoside analogs like 5-Chlorouridine typically exhibit antiviral efficacy by reducing viral replication via cellular division, DNA/RNA synthesis impairment, or inhibition of cellular or viral enzyme activity .
Antimicrobial Properties
Some studies have explored the efficacy of nucleoside analogs like 5-Chlorouridine as antimicrobial agents . These analogs can reduce microbial growth and proliferation .
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorouridine | |
CAS RN |
2880-89-9 | |
| Record name | 5-Chlorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



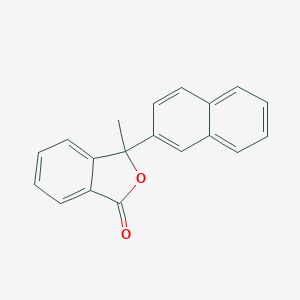
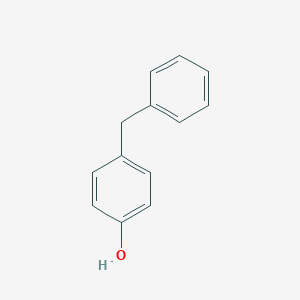
![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
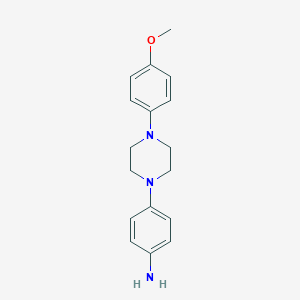
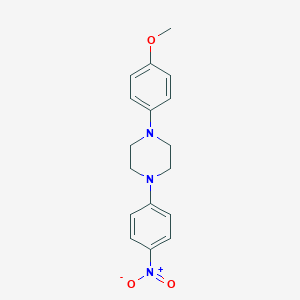
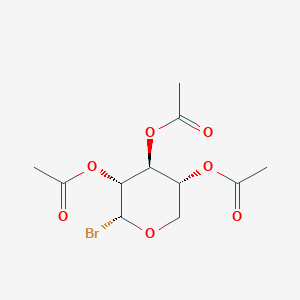
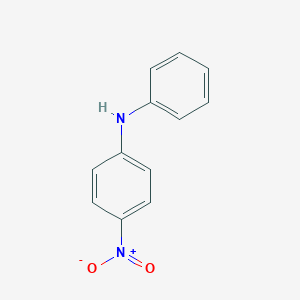
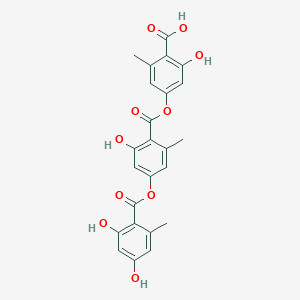
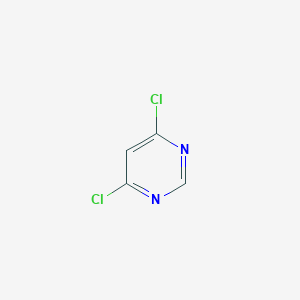
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)
